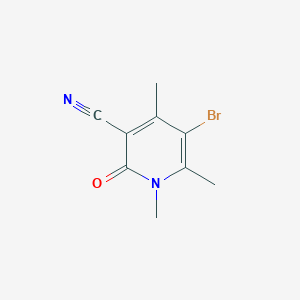

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Übersicht

Beschreibung

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom, three methyl groups, a keto group, and a nitrile group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Halogenation: Starting from 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, bromination can be achieved using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at room temperature.

Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group with a bromine ion (Br-) in the presence of a strong base such as potassium tert-butoxide (KOtBu).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position C-5 undergoes nucleophilic displacement under mild conditions, enabling functional group diversification (Table 1).

Table 1: Nucleophilic substitution reactions

Key observations:

-

Phosphite-mediated substitutions proceed via Arbuzov-type mechanisms, forming stable P–O–C linkages .

-

Steric hindrance from methyl groups at C-4 and C-6 reduces reaction rates compared to non-methylated analogs .

Ring Functionalization via Electrophilic Aromatic Substitution

The electron-deficient pyridine core participates in regioselective electrophilic attacks (Table 2).

Table 2: Electrophilic substitution patterns

| Electrophile | Position | Product Characteristics |

|---|---|---|

| Nitronium ion (NO₂⁺) | C-3 (para to Br) | Forms 3-nitro derivative with retained cyano group |

| Sulfur trioxide (SO₃) | C-5 (ortho to Br) | Sulfonation occurs at activated position adjacent to electron-withdrawing groups |

Mechanistic notes:

-

Nitration requires fuming HNO₃/H₂SO₄ at 0–5°C to prevent ring oxidation.

-

Sulfonation products show enhanced solubility in polar aprotic solvents.

Tautomerization and Coordination Chemistry

The compound exhibits keto-enol tautomerism, influencing its metal-binding behavior:

Key tautomers:

-

Keto form (1,2-dihydropyridine): Dominant in solid state (XRD confirmation) .

-

Enol form (2-hydroxypyridine): Observed in polar solvents via UV-Vis spectroscopy .

Coordination complexes:

| Metal Ion | Binding Site | Complex Geometry | Application |

|---|---|---|---|

| Cu(II) | Enolic oxygen + cyano nitrogen | Square planar | Antimicrobial agents |

| Pd(II) | Pyridone oxygen + bromide | Octahedral | Catalytic cross-coupling |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

-

Debromination: Generates 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (quantum yield Φ = 0.18) .

-

Cyano Group Isomerization: Forms isonitrile derivative transiently (detected via TRIR spectroscopy) .

Biological Activation Pathways

In enzymatic environments, the compound undergoes metabolic transformations:

Table 3: Biotransformation products

| Enzyme System | Major Metabolite | Bioactivity Change |

|---|---|---|

| CYP3A4 | 5-Hydroxy-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 3× increased antimicrobial potency |

| GST | Glutathione conjugate at C-5 | Detoxification pathway |

This reactivity profile establishes 5-bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a versatile building block for medicinal chemistry and materials science. Recent advances in flow chemistry have improved yields for gram-scale nucleophilic substitutions , while computational studies (DFT) successfully predict regioselectivity in electrophilic reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

BrTMDP has the molecular formula C₉H₉BrN₂O and a molar mass of approximately 241.08 g/mol. The compound features a dihydropyridine core with a carbonitrile group at the 3-position, which enhances its reactivity and interaction with biological targets . The presence of bromine and multiple methyl groups contributes to its unique chemical properties.

Antihypertensive Potential

Dihydropyridine derivatives are well-known for their antihypertensive properties due to their ability to modulate calcium channels. Although specific research on BrTMDP's effects on blood pressure is limited, its structural similarity to other dihydropyridines suggests potential in this area.

Antimicrobial Activity

BrTMDP has shown promising results in preliminary studies regarding its antimicrobial properties. Research indicates that compounds within this class can inhibit bacterial growth, making them candidates for developing new antibiotics.

Organic Synthesis

BrTMDP serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in synthesizing more complex molecules. Notably, its carbonitrile group can participate in nucleophilic addition reactions, expanding the scope of synthetic applications .

Enzyme and Receptor Binding Studies

Initial studies have indicated that BrTMDP may interact with various enzymes and receptors involved in critical biological pathways. Understanding these interactions is essential for elucidating its pharmacodynamics and therapeutic potential.

Wirkmechanismus

The mechanism by which 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the biological system and the specific conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-1,2,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure with a different position of the bromine atom.

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-acetamide: Contains an acetamide group instead of a nitrile group.

Uniqueness: 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and bromine atom position, which influences its reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different scientific fields make it a valuable compound in research and industry.

Biologische Aktivität

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (BrTMDP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of BrTMDP, including its mechanism of action, interactions with biological targets, and potential applications in drug development.

Chemical Structure and Properties

BrTMDP is characterized by its unique structure, which includes a dihydropyridine core with a bromine atom, three methyl groups, a keto group, and a carbonitrile group. Its molecular formula is with a molecular weight of approximately 241.08 g/mol. The presence of the carbonitrile group enhances its reactivity and potential for various biological interactions.

Anticancer Activity

Research has highlighted the potential anticancer properties of BrTMDP. While direct studies on this compound are scarce, its structural similarities to other dihydropyridine derivatives suggest it may possess anticancer activity. For instance, related compounds have shown efficacy against various cancer cell lines, including A549 lung adenocarcinoma cells .

Case Study: Anticancer Efficacy

- Cell Lines Tested : A549 (lung cancer), HSAEC-1 KT (non-cancerous control).

- Method : MTT assay to evaluate cell viability post-treatment.

- Findings : Compounds structurally similar to BrTMDP exhibited significant cytotoxicity against A549 cells while showing lower toxicity to non-cancerous cells .

Antimicrobial Activity

BrTMDP may also exhibit antimicrobial properties. Related dihydropyridine compounds have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. This suggests that BrTMDP could be explored further for its potential in treating infections caused by resistant pathogens .

Comparison with Similar Compounds

To understand the unique properties of BrTMDP, it is essential to compare it with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 0.78 | Lacks bromine substitution; simpler structure |

| 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 0.73 | Fewer methyl groups; different position of substituents |

| 5-Bromo-6-methylpyridin-2(1H)-one | 0.70 | Different ring structure; pyridinic instead of dihydropyridinic |

This table illustrates how BrTMDP's specific substitutions and structural arrangement contribute to its distinct biological activity compared to other compounds in the same class.

Future Directions in Research

Despite the promising biological activities associated with BrTMDP, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of BrTMDP in living organisms.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by BrTMDP.

- Clinical Trials : To evaluate safety and efficacy in human subjects for potential therapeutic applications.

Eigenschaften

IUPAC Name |

5-bromo-1,4,6-trimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-5-7(4-11)9(13)12(3)6(2)8(5)10/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWXUCHUUKWLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=C1Br)C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.